molecular formula C16H19N3O3S B2483564 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 552309-22-5

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2483564
CAS No.: 552309-22-5
M. Wt: 333.41
InChI Key: KRIHSQNSEOVIMM-UHFFFAOYSA-N
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Description

2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the class of pyrimidinyl acetamides. This compound features a pyrimidinone core substituted with an ethyl group at the 5-position, a methyl group at the 4-position, and a methoxyphenyl group attached via an acetamide linkage[_{{{CITATION{{{1{Synthesis of 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-13-10(2)17-16(19-15(13)21)23-9-14(20)18-11-6-5-7-12(8-11)22-3/h5-8H,4,9H2,1-3H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIHSQNSEOVIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core[_{{{CITATION{{{1{Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ...](https://link.springer.com/article/10.1134/S1070428023040255). One common approach is the reaction of ethyl acetoacetate with guanidine to form the pyrimidinone ring[{{{CITATION{{{1{Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ](https://linkspringercom/article/101134/S1070428023040255){{{CITATION{{{1{Synthesis of 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl .... The final step involves the reaction of the thiol group with 3-methoxyaniline to form the acetamide linkage[{{{CITATION{{{_1{Synthesis of 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products[_{{{CITATION{{{1{Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ...](https://link.springer.com/article/10.1134/S1070428023040255). The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency[{{{CITATION{{{_1{Synthesis of 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to a sulfonic acid.

  • Reduction: : The pyrimidinone ring can be reduced to a pyrimidinamine.

  • Substitution: : The ethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide sulfonic acid.

  • Reduction: : 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide amine.

  • Substitution: : Various derivatives depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interactions with biological macromolecules.

  • Medicine: : Investigating its potential as a therapeutic agent for diseases.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological context in which the compound is used. For example, it might inhibit an enzyme involved in a disease process or activate a receptor to produce a therapeutic effect.

Comparison with Similar Compounds

List of Similar Compounds

  • 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

  • 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

  • 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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